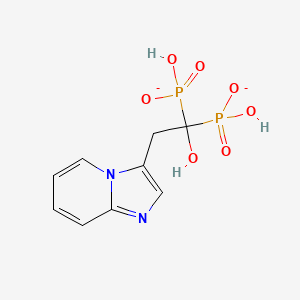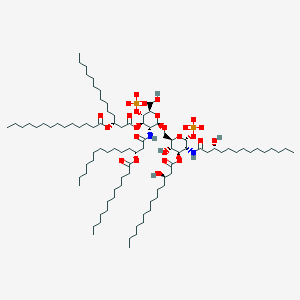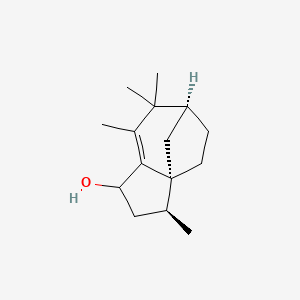
Albaflavenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albaflavenol is a sesquiterpenoid. It derives from a hydride of a (+)-epi-isozizaene.
Applications De Recherche Scientifique
Biosynthesis in Streptomyces coelicolor
Albaflavenol, a sesquiterpene antibiotic, is produced by the soil-dwelling bacterium Streptomyces coelicolor A3(2). This process involves the enzymatic actions of epi-isozizaene synthase and cytochrome P450 170A1, which together catalyze the transformation of farnesyl diphosphate into albaflavenone via albaflavenols (Zhao et al., 2008).
Crystal Structure of Albaflavenone Monooxygenase
Albaflavenone synthase, a key enzyme in albaflavenol biosynthesis, possesses a unique structure with two distinct catalytic activities. It demonstrates both monooxygenase and terpene synthase functions, highlighting its significance in the biosynthetic pathway (Zhao et al., 2009).
Albaflavenoid Discovery in Streptomyces violascens
A new compound related to albaflavenol, named albaflavenoid, was isolated from Streptomyces violascens. This discovery expands the range of known tricyclic sesquiterpenoids and contributes to understanding the diversity of natural products produced by Streptomycetes (Zheng et al., 2016).
Conservation of Albaflavenone Pathway in Streptomycetes
Research on the albaflavenone biosynthetic pathway and the multifunctionality of CYP170 enzymes in various Streptomyces species revealed the widespread presence and functional diversity of these enzymes. This study underscores the potential of exploiting these pathways for the production of novel antibiotics (Moody et al., 2012).
Propriétés
Nom du produit |
Albaflavenol |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12?,15+/m0/s1 |
Clé InChI |
ZRRTYQUKAJCICD-MWOJDMMVSA-N |
SMILES isomérique |
C[C@H]1CC(C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
SMILES canonique |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




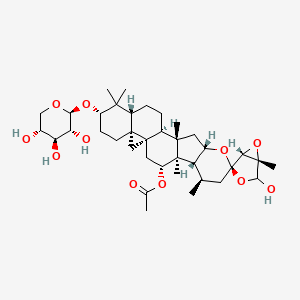
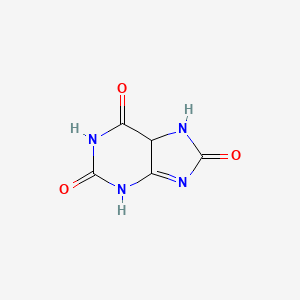
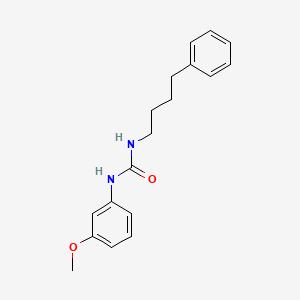

![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
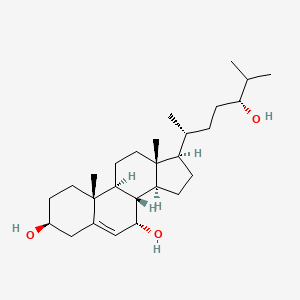

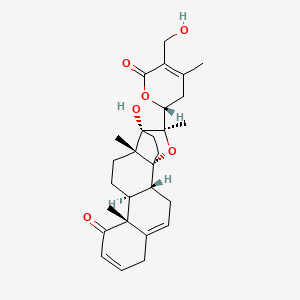

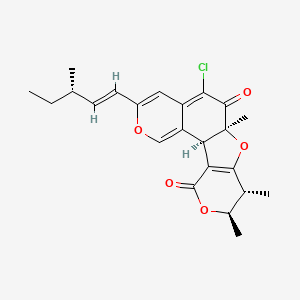
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
